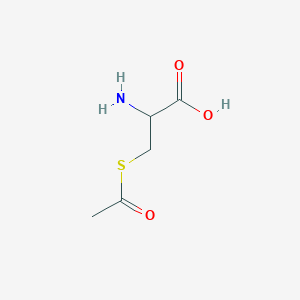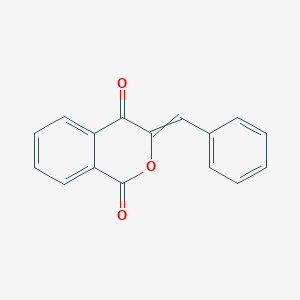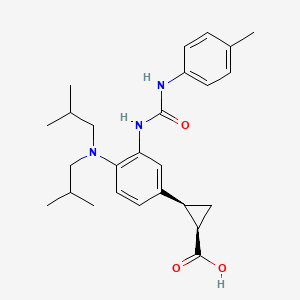
MARCKS PROTEIN (151-175) BOVINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The MARCKS protein (151-175) bovine is a peptide consisting of residues 151-175 of the myristoylated alanine-rich C-kinase substrate (MARCKS) protein phosphorylation site . It is an excellent substrate for protein kinase C (PKC), with PKC isotypes (including PKCε) phosphorylating serines 8, 12, and 19 of this peptide . It is a weak substrate for cAMP- and cGMP-dependent protein kinase and CaM kinases I, II, and III .
Synthesis Analysis
The MARCKS protein plays a wide range of functions, from roles in embryonic development to adult brain plasticity and the inflammatory response . Upon phosphorylation by protein kinase C (PKC) or calcium-dependent calmodulin-binding, MARCKS translocates from the membrane into the cytosol, modulating cytoskeletal actin dynamics and vesicular trafficking and activating various signal transduction pathways .Molecular Structure Analysis
The molecular structure of the this compound is represented by the formula C147H243N41O31 . The sequence of the peptide is H-Lys-Lys-Lys-Lys-Lys-Arg-Phe-Ser-Phe-Lys-Lys-Ser-Phe-Lys-Leu-Ser-Gly-Phe-Ser-Phe-Lys-Lys-Asn-Lys-Lys-OH .Chemical Reactions Analysis
The this compound is phosphorylated by protein kinase C (PKC) isotypes, including PKCε, at serines 8, 12, and 19 . It is a weak substrate for cAMP- and cGMP-dependent protein kinase and CaM kinases I, II, and III .Physical And Chemical Properties Analysis
The this compound is a white to off-white powder . It is soluble in water . The molecular weight of the peptide is 3081.8 .Mechanism of Action
Upon phosphorylation by protein kinase C (PKC) or calcium-dependent calmodulin-binding, MARCKS translocates from the membrane into the cytosol . This modulates cytoskeletal actin dynamics and vesicular trafficking and activates various signal transduction pathways . As a consequence, MARCKS is involved in the regulation of cell migration, secretion, proliferation, and differentiation in many different tissues .
Future Directions
properties
CAS RN |
125267-21-2 |
|---|---|
Molecular Formula |
C147H243N41O31 |
Molecular Weight |
3080.817 |
InChI |
InChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1 |
InChI Key |
OPCIHVLZZSZRAD-GFRZXUJISA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)



